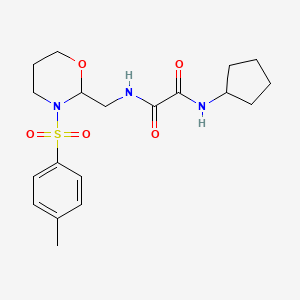

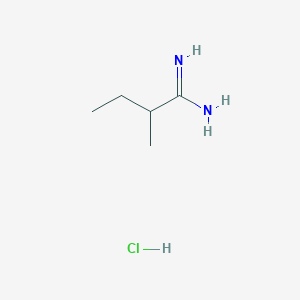

![molecular formula C19H20N4O2 B2391644 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea CAS No. 1448063-37-3](/img/structure/B2391644.png)

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. The compound has a complex structure and requires a specific synthesis method to obtain.

Aplicaciones Científicas De Investigación

Antiproliferative Agents in Cancer Research

Imidazo[1,2-a]pyrazin-6-yl ureas have been investigated for their antiproliferative effects, particularly against non-small cell lung cancer (NSCLC) cell lines. Compounds within this class have demonstrated cytostatic activity and are associated with the selective dose-dependent response in mutant P53 NSCLC cell lines. This suggests their potential in reactivating mutant P53, a key tumor suppressor gene, offering a promising direction for cancer therapeutics (Bazin et al., 2016).

Luminescent Materials

Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlights their application in creating luminescent materials. These compounds exhibit significant Stokes shifts and quantum yields, properties beneficial for designing low-cost luminescent materials. This has implications for optoelectronics and photonics, where such materials can be utilized for their optical properties and embedded in transparent matrices for various applications (Volpi et al., 2017).

Cyclocondensation Reactions

The development of efficient synthetic pathways to imidazo[4,5-b]pyridine-2-one and related ring systems through one-pot tandem carbamoyl chloride amination and palladium-catalyzed intramolecular urea cyclization demonstrates the versatility of urea derivatives in chemical synthesis. This method provides moderate to excellent yields, highlighting the potential of such compounds in facilitating novel synthetic routes (Lach & Koza, 2012).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Despite not showing significant antisecretory activity, some compounds demonstrated good cytoprotective properties, suggesting their potential in developing treatments for ulcers (Starrett et al., 1989).

Reactivity and Spectroscopic Characterization

Studies on newly synthesized imidazole derivatives have provided insights into their reactivity and spectroscopic properties. Through experimental and computational approaches, such research contributes to understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and material science (Hossain et al., 2018).

Propiedades

IUPAC Name |

1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-25-17-7-3-2-6-16(17)21-19(24)23(14-9-10-14)13-15-12-20-18-8-4-5-11-22(15)18/h2-8,11-12,14H,9-10,13H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOHAGZPRPXFCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

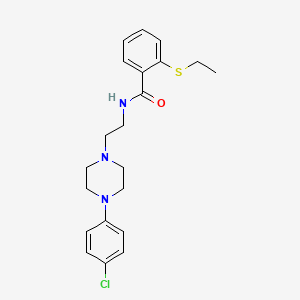

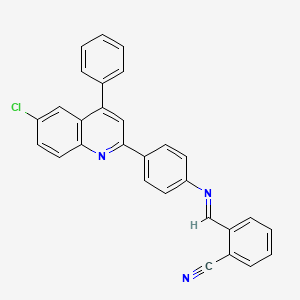

![N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2391567.png)

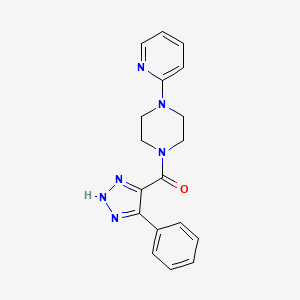

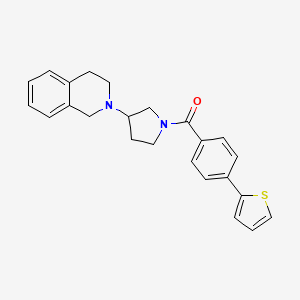

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2391572.png)

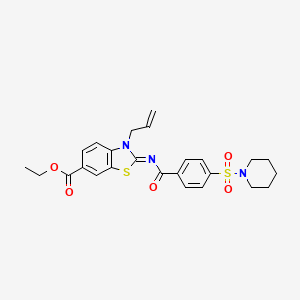

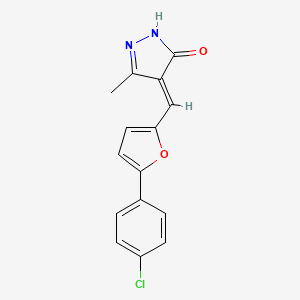

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide](/img/structure/B2391579.png)

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2391582.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2391583.png)